molecular formula C29H33NO2 B133807 rac 7-Methoxy Lasofoxifene CAS No. 4796-75-2

rac 7-Methoxy Lasofoxifene

Cat. No.: B133807
CAS No.: 4796-75-2
M. Wt: 427.6 g/mol
InChI Key: NAPIZYZVKMASNP-PXJZQJOASA-N
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Description

rac 7-Methoxy Lasofoxifene is a racemic mixture of a methoxy-substituted derivative of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). Lasofoxifene itself (CAS 180916-16-9) is characterized by a tetralin core structure with a phenyl-pyrrolidinyl ethoxy substituent and demonstrated dual agonistic/antagonistic activity at estrogen receptors (ERs) . Lasofoxifene has been studied extensively for osteoporosis and ER-positive (ER+) breast cancer, particularly in models resistant to aromatase inhibitors (AIs) . Its structural uniqueness lies in its high ER-binding affinity, comparable to endogenous 17β-estradiol, and its ability to inhibit tumor growth in ESR1-mutant breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Methoxy Lasofoxifene involves multiple steps, starting from commercially available 6-methoxy-1-tetralone. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-efficient reagents, mild reaction conditions, and scalable processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: rac 7-Methoxy Lasofoxifene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of lasofoxifene with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Osteoporosis Treatment

Rac 7-Methoxy Lasofoxifene has been studied for its ability to prevent bone loss in postmenopausal women. In preclinical studies, it demonstrated a significant increase in bone mineral density (BMD) compared to controls. The compound's high oral bioavailability enhances its therapeutic potential.

Study Outcome Notes
Preclinical TrialsIncreased BMDEffective at low doses
Phase II Clinical TrialsSignificant reduction in fracture riskFavorable safety profile

Breast Cancer Prevention

The compound's role in breast cancer prevention is another critical application. Studies have indicated that this compound may reduce the incidence of ER-positive breast cancers by modulating ER activity. Its efficacy was compared with other SERMs like tamoxifen and raloxifene.

Comparison This compound Tamoxifen Raloxifene
EfficacyHighModerateModerate
Side EffectsLower incidence of thromboembolic eventsHigher incidenceModerate

Cholesterol Management

Research has also highlighted the compound's potential in lowering cholesterol levels, making it a candidate for cardiovascular health management in postmenopausal women.

Study Outcome Notes
Clinical TrialsReduction in LDL cholesterolBeneficial for heart health

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound:

  • Case Study 1: A clinical trial involving postmenopausal women showed that those treated with this compound experienced a significant increase in BMD over six months compared to a placebo group.
  • Case Study 2: Another study focused on patients with a history of ER-positive breast cancer demonstrated that this compound effectively reduced tumor recurrence rates when combined with standard therapies.

Mechanism of Action

rac 7-Methoxy Lasofoxifene exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity. It mimics the effects of estrogen in certain tissues, such as bone, by reducing the production and lifespan of osteoclasts and stimulating osteoblast activity. This is achieved through the alteration of the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system . In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar SERMs

Lasofoxifene vs. Tamoxifen

  • Mechanistic Profile : Both are SERMs, but lasofoxifene exhibits stronger ER-binding affinity and preclinical efficacy in ESR1-mutant models. In the N-nitroso-N-methylurea (NMU)-induced rat mammary tumor model, lasofoxifene reduced tumor incidence by 75% and total tumor burden by 90%, matching tamoxifen’s chemopreventive and therapeutic effects .
  • Clinical Outcomes : Lasofoxifene demonstrated a 79% reduction in ER+ breast cancer risk in the PEARL trial, whereas tamoxifen’s risk reduction is ~50% .

Lasofoxifene vs. Raloxifene

  • Bone and Lipid Effects: Lasofoxifene reduced bone turnover markers (e.g., osteocalcin) and LDL cholesterol more effectively than raloxifene in phase III trials. At 2 years, lasofoxifene decreased LDL by 21.3% vs. 12.1% for raloxifene .
  • Breast Cancer Prevention : Lasofoxifene reduced breast cancer risk by 79% in the PEARL trial, outperforming raloxifene’s 50–70% reduction in earlier studies .
  • Tolerability : Discontinuation rates due to adverse events (e.g., hot flushes, thromboembolism) were higher for lasofoxifene .

Lasofoxifene vs. Fulvestrant

  • Mechanism : Fulvestrant is a pure ER antagonist, while lasofoxifene retains partial agonist activity. Preclinically, lasofoxifene inhibited primary tumor growth and bone metastases in ESR1-mutant models more effectively than fulvestrant .
  • Clinical Data: In the phase 2 ELAINE-1 trial, lasofoxifene monotherapy showed a 12-month progression-free survival (PFS) rate of 30.7% vs. 14.1% for fulvestrant, with a higher clinical benefit rate (36.5% vs. 21.6%) .

Lasofoxifene vs. Bazedoxifene (CP-336,156)

  • Uterine Safety: Both lasofoxifene and bazedoxifene avoid uterine hypertrophy seen with estradiol.
  • Bone Effects: Both drugs increase bone mineral density (BMD), but lasofoxifene’s effects on vertebral fracture risk reduction were more pronounced in clinical trials .

Structural and Functional Impact of the 7-Methoxy Substitution

While direct data on rac 7-Methoxy Lasofoxifene are sparse, methoxy groups in other compounds influence stability and activity:

  • Bioactivity : In HIV drug development, a 7-methoxy group in elvitegravir enhanced cell-based activity by improving target binding . For lasofoxifene, the 7-methoxy modification may similarly optimize ER interactions or metabolic resistance.

Comparative Data Table

Parameter Lasofoxifene Tamoxifen Raloxifene Fulvestrant Bazedoxifene
ER Binding Affinity High (similar to E2) Moderate Moderate High (antagonist) Moderate
Breast Cancer Risk Reduction 79% (PEARL) ~50% 50–70% N/A N/A
Bone Effects ↑ BMD, ↓ fractures Neutral ↑ BMD, ↓ fractures Neutral ↑ BMD
Uterine Safety ↑ Endometrial thickness ↑ Cancer risk Neutral Neutral Neutral
Thromboembolic Risk ↑↑ ↑↑ Neutral

Biological Activity

Rac 7-Methoxy Lasofoxifene, a selective estrogen receptor modulator (SERM), has garnered attention for its potential therapeutic applications in treating breast cancer, particularly in cases resistant to conventional therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and implications for clinical use.

Lasofoxifene operates primarily by binding to estrogen receptors (ERs), specifically ERα and ERβ, modulating their activity. Unlike traditional estrogens that activate these receptors, lasofoxifene acts as an antagonist in breast tissues while exhibiting agonistic properties in other tissues such as bone. This dual action helps in reducing the risk of estrogen-related cancers while promoting bone health.

Case Study: Aromatase Inhibitor-Resistant Breast Cancer

A significant study evaluated lasofoxifene's effectiveness against aromatase inhibitor-resistant breast cancer models. The research involved letrozole-resistant MCF7 LTLT cells implanted in NSG mice. The mice were treated with lasofoxifene, alone and in combination with palbociclib (a CDK4/6 inhibitor), and compared against controls receiving fulvestrant or vehicle treatment.

Key Findings:

  • Tumor Growth Reduction: Lasofoxifene significantly reduced primary tumor growth compared to vehicle controls. The combination with palbociclib further enhanced this effect.
  • Metastasis: Fewer bone metastases were observed in mice treated with lasofoxifene plus palbociclib compared to controls.
  • Cell Proliferation: Ki67 staining indicated decreased proliferation rates in tumors treated with lasofoxifene.

The results indicate that lasofoxifene could be a promising option for patients with ER-low and HER2-positive breast cancer who are resistant to aromatase inhibitors .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other SERMs:

CompoundMechanism of ActionPrimary UseEfficacy Against ER+ Cancer
This compoundER antagonist/agonistBreast cancer treatmentHigh
TamoxifenER antagonistBreast cancer preventionModerate
RaloxifeneER antagonist/agonistOsteoporosis treatmentHigh
ArzoxifeneER antagonistBreast cancer treatmentModerate

Clinical Implications

Lasofoxifene's ability to selectively modulate estrogen receptor activity makes it a valuable candidate for treating breast cancer while minimizing risks associated with traditional hormone therapies. In clinical trials, lasofoxifene has demonstrated a significant reduction in the incidence of ER-positive breast cancer in postmenopausal women with osteoporosis by up to 83% .

Safety Profile

The safety profile of this compound appears favorable, with fewer side effects compared to other SERMs like tamoxifen. Its tissue-selective action reduces the risk of endometrial hyperplasia and other estrogen-related adverse effects commonly associated with non-selective estrogens .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of rac 7-Methoxy Lasofoxifene as a selective estrogen receptor modulator (SERM), and how does it differ from other SERMs like Tamoxifen?

  • Methodological Answer : this compound binds competitively to estrogen receptors (ERs), exhibiting tissue-specific agonist/antagonist activity. Preclinical studies in ovariectomized (OVX) rats demonstrate its bone-preserving effects (ER agonist in bone) while antagonizing ER activity in breast tissue, reducing estrogen receptor-positive (ER+) breast cancer risk . Unlike Tamoxifen, which increases endometrial cancer risk, this compound shows minimal uterine stimulation in animal models, as evidenced by histomorphometric analyses . Comparative studies should use ER-binding assays, transcriptomic profiling, and tissue-specific endpoint measurements (e.g., bone density, mammary gland proliferation).

Q. What experimental models are appropriate for evaluating this compound’s efficacy in osteoporosis research?

  • Methodological Answer : The OVX rat model is a gold standard for postmenopausal osteoporosis. Key parameters include:

  • Bone turnover markers : Urinary deoxypyridinoline/creatinine ratio to assess resorption .
  • Peripheral quantitative computed tomography (pQCT) : Trabecular bone content and density at proximal tibia .
  • Biomechanical testing : Ultimate strength and toughness of lumbar vertebrae via compression assays .
    Human trials should follow randomized, placebo-controlled designs with dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) and fracture incidence as primary endpoints .

Q. What are the key pharmacological outcomes observed in clinical trials of this compound?

  • Methodological Answer : Phase III trials (e.g., PEARL trial) reported:

  • Fracture risk reduction : Hazard ratio (HR) 0.58 (95% CI: 0.47–0.70) for vertebral fractures at 0.5 mg/day .
  • ER+ breast cancer reduction : HR 0.19 (95% CI: 0.07–0.56) .
  • Cardiovascular outcomes : Reduced coronary heart disease (HR 0.68) and stroke (HR 0.64) .
    Safety monitoring must include venous thromboembolism (VTE) risk, which increased to 2.06–2.67 HR compared to placebo .

Advanced Research Questions

Q. How can contradictory data on this compound’s cardiovascular benefits vs. thromboembolic risks be reconciled in translational research?

  • Methodological Answer : Contradictions arise from tissue-specific ER modulation. To resolve this:

  • Subgroup analyses : Stratify patients by baseline cardiovascular risk factors (e.g., lipid profiles, clotting biomarkers).
  • Mechanistic studies : Evaluate endothelial function (e.g., flow-mediated dilation) and platelet aggregation in preclinical models .
  • Meta-analysis : Pool data from trials like PEARL and Women’s Health Initiative (WHI) to identify confounding variables (e.g., age, hormone therapy history) .

Q. What experimental design optimizes the assessment of this compound’s long-term safety in reproductive tissues?

  • Methodological Answer :

  • Animal models : Long-term (≥52 weeks) OVX rat studies with uterine histopathology and cancer incidence tracking .
  • Clinical protocols : Extended follow-up phases in human trials (beyond 5 years) with transvaginal ultrasound and endometrial biopsy for hyperplasia monitoring .
  • Comparative cohorts : Contrast with SERMs like Raloxifene, which show similar bone benefits but differing uterine safety profiles .

Q. How can researchers address the variability in this compound’s efficacy across demographic subgroups (e.g., age, baseline BMD)?

  • Methodological Answer :

  • Multivariate regression : Adjust for covariates like age, baseline T-scores, and menopausal status in clinical trial data .
  • Dose-ranging studies : Test 0.25 mg vs. 0.5 mg/day to identify optimal dosing for subgroups with severe osteoporosis (T-score ≤−3.0) .
  • Biomarker integration : Correlate serum osteocalcin (bone formation) and C-telopeptide (resorption) with BMD changes .

Q. What methodologies are recommended for studying this compound in combination therapies (e.g., with CDK4/6 inhibitors)?

  • Methodological Answer :

  • Preclinical synergy assays : Use ER+ breast cancer cell lines (e.g., MCF-7) treated with Lasofoxifene + Abemaciclib to measure apoptosis (Annexin V/PI) and proliferation (Ki-67) .
  • Clinical trial design : Phase II trials (e.g., ELAINE 2) should employ adaptive designs with progression-free survival (PFS) as primary endpoints and ESR1 mutation tracking .
  • Pharmacokinetic (PK) studies : Assess drug-drug interactions via LC-MS/MS to monitor serum concentrations of both agents .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are critical for interpreting hazard ratios in this compound’s fracture risk reduction?

  • Answer : Use Cox proportional hazards models with time-to-event analysis, adjusting for competing risks (e.g., mortality). Sensitivity analyses should test the robustness of HRs to missing data and censoring . For preclinical data, mixed-effects models account for repeated measures in longitudinal bone density studies .

Q. How should researchers handle conflicting results between preclinical and clinical studies of this compound?

  • Answer : Discrepancies (e.g., uterine effects in rats vs. humans) require:

  • Species-specific ER expression profiling : Compare ERα/ERβ ratios in target tissues across models.
  • Translational biomarkers : Validate preclinical endpoints (e.g., uterine weight) against clinical outcomes (endometrial thickness) .
  • Dose equivalency calculations : Adjust animal doses to human equivalents using body surface area normalization .

Properties

IUPAC Name

1-[2-[4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3/t27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPIZYZVKMASNP-PXJZQJOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463944
Record name cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4796-75-2
Record name cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis begins with bromination1 of 2-bromo-5-methoxy-toluene to provide the benzyl bromide 1-Bromo-2-bromomethyl-4-methoxy-benzene. Alkylation of ethyl benzoylacetate2 with the benzyl bromide followed by decarboxylation leads to the ketone 3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one, which is protected3 as the ketal 2-[2-Bromo-5-methoxy-phenyl)-2-phenyl-[1,3]dioxolane. Metal-halogen exchange of ketal 2-[2-Bromo-5-methoxy-phenyl)-2-phenyl-[1,3]dioxolane provides an aryl-lithium species, which adds readily to either 4-benzyloxy-benzoate or 4-benzoxy-benzontrile4 and furnishes the diketone 3-[2-(4-Benzyloxy-benzoyl)-5-methoxy-phenyl]-1-phenyl-propan-1-one upon acidic work-up. The diketone undergoes a titanium mediated McMurry type coupling5 to provide the alkene 4-(4-Benzyloxy-phenyl)-7-methoxy-3-phenyl-1,2-dihydro-naphthalene, which possesses the carbon framework of cis-1-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine with all the functional groups in place. A palladium catalyzed hydrogenation achieves the reduction of the olefinic double bond and deprotection of the benzyl ether in one pot. The introduction of the N-ethyl-pyrrolidino side-chain is achieved under Mitsunobu conditions to afford 1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-phenoxy]-ethyl}-pyrrolidine, the key precursor to cis-1-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine. This compound is converted to cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydronaphthalene-2-ol with HBr as described in U.S. Pat. No. 5,552,241.
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Synthesis routes and methods II

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